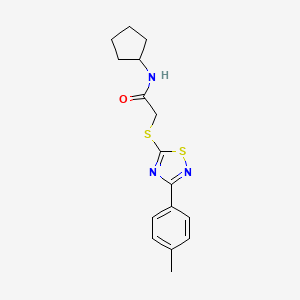

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioacetamide moiety at position 4. The acetamide nitrogen is further functionalized with a cyclopentyl group. This structural motif is characteristic of bioactive molecules targeting enzymes such as kinases or proteases, where the thiadiazole ring and substituents modulate electronic, steric, and solubility properties .

Properties

IUPAC Name |

N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c1-11-6-8-12(9-7-11)15-18-16(22-19-15)21-10-14(20)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCFRHGWRLVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves:

Formation of the 1,2,4-thiadiazole ring: : The construction of the thiadiazole ring is achieved by condensing thiosemicarbazide with an appropriate acid chloride or similar compound.

Introduction of the p-tolyl group: : This step usually involves a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the thiadiazole ring.

Cyclopentylation and Acetamide formation: : The final stages involve reacting the intermediate with cyclopentylamine and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial methods often scale these steps, optimizing for cost and efficiency. Common techniques include continuous flow synthesis and catalytic processes that improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.

Reduction: : Reduction can target the nitrogen atoms, altering the electronic characteristics of the compound.

Substitution: : Various electrophilic and nucleophilic substitutions can occur at the aromatic p-tolyl group.

Common Reagents and Conditions

Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or KMnO4 under mild conditions.

Reduction: : Utilizes reducing agents such as NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: : Reagents like halogenating agents (e.g., N-bromosuccinimide for bromination) are commonly used.

Major Products Formed

These reactions can produce:

Sulfoxides and sulfones (from oxidation)

Amines (from reduction)

Various substituted derivatives (from substitution reactions)

Scientific Research Applications

Chemistry

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as an important intermediate in the synthesis of more complex molecules, and as a model compound to study thiadiazole chemistry.

Biology and Medicine

The compound is often studied for its potential antibacterial, antifungal, and anti-inflammatory properties. Research focuses on how modifications to the thiadiazole ring influence biological activity.

Industry

In industrial applications, derivatives of this compound are explored for use in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis.

Mechanism of Action

The compound typically acts by interacting with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and pi-pi interactions with the active site of enzymes, leading to inhibition or activation.

Molecular Targets and Pathways

Common targets include:

Enzymes: : Inhibition of key enzymes in bacterial cell walls or metabolic pathways.

Receptors: : Binding to receptors involved in inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Modifications

The compound’s structural analogs share the 1,2,4-thiadiazole or related triazole cores but differ in substituents, which critically influence their physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiadiazole/Triazole Derivatives

Physicochemical Properties

Biological Activity

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a cyclopentyl group, a thiadiazole ring, and a p-tolyl group, exhibits potential applications in drug development and as a biochemical tool.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 333.5 g/mol. The structure includes:

- Thiadiazole Ring : Known for its biological activities.

- Cyclopentyl Group : Enhances lipophilicity and potential bioavailability.

- p-Tolyl Group : Influences the compound's interaction with biological targets.

The mechanism of action for this compound primarily involves interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : Thiadiazole derivatives are known to inhibit various enzymes.

- Receptor Modulation : The compound may bind to receptors influencing signaling pathways.

The binding is likely facilitated through hydrogen bonding and hydrophobic interactions due to the structural features of the compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Effective against M. tuberculosis | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antiparasitic | Broad spectrum activity |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound induces cell death in cancer cell lines through mechanisms such as oxidative stress and DNA damage. For instance, similar thiadiazole compounds have exhibited IC50 values comparable to established anticancer drugs like etoposide .

Case Studies

- Anticancer Activity : A study involving various thiadiazole derivatives found that compounds similar to this compound showed significant cytotoxic effects on ovarian cancer cells (A2780), with IC50 values indicating effective concentrations for inducing apoptosis .

- Antitubercular Efficacy : Another study highlighted the compound's potential against monoresistant strains of M. tuberculosis, suggesting that modifications in the thiadiazole structure could enhance its pharmacological profile .

Q & A

Basic: What are the standard synthetic protocols for N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction progress be monitored?

Methodological Answer:

Synthesis typically involves coupling cyclopentylamine with a thiadiazole-thioacetate intermediate under reflux in acetic acid or aprotic solvents. Key steps include:

- Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives (e.g., p-tolyl-substituted precursors) using POCl₃ or PCl₃ as dehydrating agents .

- Thioether Linkage : Reaction of 5-mercapto-1,2,4-thiadiazole with chloroacetamide derivatives in basic media (e.g., K₂CO₃ in DMF) .

- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and UV visualization is standard for tracking intermediates .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify protons and carbons in the cyclopentyl, p-tolyl, and thiadiazole moieties. Overlapping signals in the 2.0–3.0 ppm range (cyclopentyl CH₂) may require 2D NMR (e.g., COSY, HSQC) .

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C=S), and ~690 cm⁻¹ (thiadiazole ring) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .

Advanced: How can researchers address low yields due to by-products like disulfide dimers or oxidized thiols?

Methodological Answer:

- Purification : Recrystallization from ethanol/water mixtures (70:30) removes polar impurities. For non-polar by-products, column chromatography with silica gel and gradient elution (hexane → ethyl acetate) is effective .

- Inert Conditions : Conduct reactions under N₂/Ar to prevent thiol oxidation. Adding antioxidants (e.g., BHT) at 0.1% wt/wt stabilizes intermediates .

Advanced: What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

- Solvent Screening : Test DMSO, PEG-400, or cyclodextrin-based solutions. For aqueous buffers, use co-solvents (<5% v/v DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance lipophilicity for cell permeability .

Advanced: How to resolve discrepancies between computational (e.g., DFT-predicted) and experimental spectral data?

Methodological Answer:

- DFT Refinement : Re-optimize geometries using B3LYP/6-311++G(d,p) with solvent models (IEF-PCM for DMSO). Compare theoretical IR/Raman spectra with experimental data to identify conformational mismatches .

- Validation : Cross-reference experimental NMR chemical shifts with NIST Chemistry WebBook entries for analogous acetamide-thiadiazoles .

Advanced: How to design structure-activity relationship (SAR) studies targeting thiadiazole bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) on the p-tolyl ring. Assess impacts on enzyme inhibition (e.g., COX-2, LOX) via in vitro assays .

- Thioether Replacement : Compare bioactivity of thioether (-S-) vs. sulfoxide (-SO-) or sulfone (-SO₂-) linkages to evaluate redox sensitivity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for thiadiazoles). Store at -20°C in amber vials under desiccant .

- Hydrolytic Stability : Accelerated aging in pH 7.4 buffer at 40°C for 48h, followed by HPLC purity checks (C18 column, acetonitrile/water gradient) .

Advanced: What scale-up challenges arise during multi-gram synthesis, and how are they addressed?

Methodological Answer:

- Exothermic Control : Use jacketed reactors with slow reagent addition to manage heat release during thiadiazole cyclization. Monitor with in-situ IR .

- Workflow Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for intermediate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.